
(2R,3S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound is characterized by the presence of a purine base (6-amino-2-chloropurine) attached to a modified sugar moiety (oxolane-3,4-diol).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the following steps:
Formation of the Purine Base: The purine base, 6-amino-2-chloropurine, can be synthesized through a series of reactions starting from commercially available precursors. This may involve chlorination and amination reactions under controlled conditions.
Glycosylation: The purine base is then glycosylated with a suitable sugar derivative to form the nucleoside analog. This step often requires the use of a glycosyl donor and a catalyst to facilitate the formation of the glycosidic bond.
Hydroxymethylation and Methylation: The sugar moiety is further modified through hydroxymethylation and methylation reactions to achieve the desired structure of the oxolane-3,4-diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine base or the sugar moiety, resulting in the formation of reduced analogs.
Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as ammonia or thiols for substitution reactions.
Major Products
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Reduced nucleoside analogs.
Substitution Products: Nucleoside analogs with different substituents on the purine base.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in the synthesis of more complex nucleoside analogs and nucleotides
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid synthesis and repair. It can be incorporated into DNA or RNA to investigate the effects of modified nucleosides on genetic processes.
Medicine
The compound has potential therapeutic applications as an antiviral or anticancer agent. Nucleoside analogs are known to inhibit viral replication and interfere with the proliferation of cancer cells by targeting nucleic acid synthesis.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and diagnostic tools. It can be employed in the synthesis of labeled nucleosides for use in imaging and diagnostic assays.
Mécanisme D'action
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can lead to the inhibition of nucleic acid synthesis and the disruption of genetic processes. The molecular targets include viral polymerases and cellular enzymes involved in DNA and RNA synthesis. The pathways affected by this compound include the replication and transcription of genetic material.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-iodouracil: Another nucleoside analog with antiviral properties.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-methylcytosine: A nucleoside analog used in cancer therapy.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-ethyluracil:
Uniqueness
The uniqueness of (2R,3S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol lies in its specific structure, which allows it to interact with nucleic acids in a distinct manner
Propriétés
Formule moléculaire |
C11H14ClN5O4 |
|---|---|
Poids moléculaire |
315.71 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H14ClN5O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(13)15-10(12)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H2,13,15,16)/t4-,6?,9-,11+/m1/s1 |
Clé InChI |
CKNNSJGYKWRNEN-RBXWHLPPSA-N |
SMILES isomérique |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=C(N=C32)Cl)N)O |
SMILES canonique |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



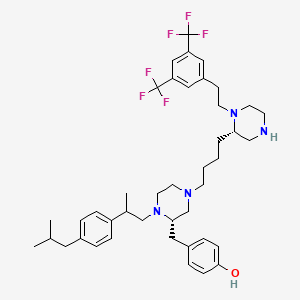
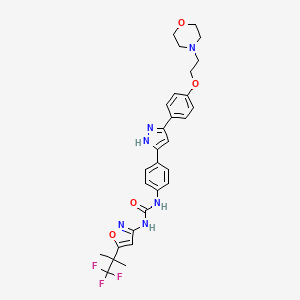
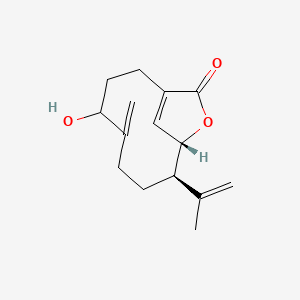
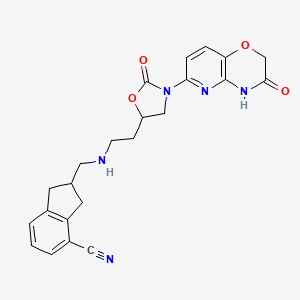
![N3-[(Tetrahydro-2-furanyl)methyl]uridine](/img/structure/B12386950.png)
![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
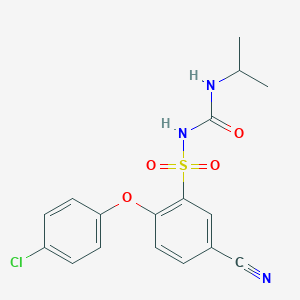
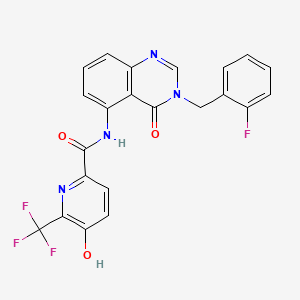
![2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide](/img/structure/B12386992.png)
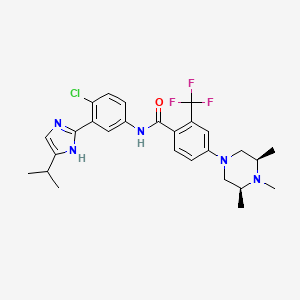
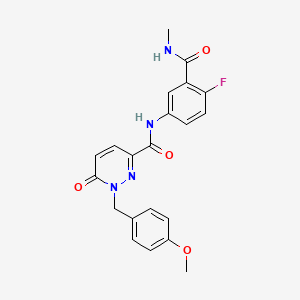
![[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12387018.png)
